molecular formula C19H21N2O5P B11412522 Dimethyl {5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11412522
M. Wt: 388.4 g/mol
InChI Key: ZMIUGIKJQDNACR-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a methoxyphenyl group, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and phosphonate-containing molecules, such as:

Uniqueness

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N2O5P

Molecular Weight

388.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H21N2O5P/c1-23-16-11-9-14(10-12-16)13-20-18-19(27(22,24-2)25-3)21-17(26-18)15-7-5-4-6-8-15/h4-12,20H,13H2,1-3H3

InChI Key

ZMIUGIKJQDNACR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)P(=O)(OC)OC

Origin of Product

United States

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